molecular formula C6H11N5O B15245594 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one

Katalognummer: B15245594
Molekulargewicht: 169.19 g/mol
InChI-Schlüssel: KPHNKSOTHWEVRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interfere with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Diamino-6-isopropyl-1,3,5-triazine: Another triazine derivative with similar properties.

    3,5-Diamino-1,2,4-triazine: A related compound with different substitution patterns.

Uniqueness

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. Its isopropyl group and amino functionalities provide distinct chemical properties compared to other triazine derivatives.

Eigenschaften

Molekularformel

C6H11N5O

Molekulargewicht

169.19 g/mol

IUPAC-Name

3,4-diamino-6-propan-2-yl-1,2,4-triazin-5-one

InChI

InChI=1S/C6H11N5O/c1-3(2)4-5(12)11(8)6(7)10-9-4/h3H,8H2,1-2H3,(H2,7,10)

InChI-Schlüssel

KPHNKSOTHWEVRT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN=C(N(C1=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.